molecular formula C21H20Cl2N2O3S B13402658 Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B13402658
M. Wt: 451.4 g/mol
InChI Key: HDYOATPRFNMLSX-UHFFFAOYSA-N
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Description

The compound Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (CAS: 79349-67-0) is a cephalosporin-derived intermediate with critical applications in pharmaceutical synthesis. Its molecular formula is C₂₁H₂₀Cl₂N₂O₃S, with an average molecular weight of 451.362 g/mol and a monoisotopic mass of 450.057169 g/mol . The structure features two stereogenic centers at positions 6R and 7R, a chloromethyl group at C-3, and a benzhydryl ester protecting group at the C-2 carboxylate. This compound serves as a precursor for cephalosporin antibiotics, where the benzhydryl ester enhances solubility during synthetic steps .

Properties

Molecular Formula

C21H20Cl2N2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H

InChI Key

HDYOATPRFNMLSX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride involves complex organic chemistry techniques. Here is a general overview of the synthesis process:

  • Formation of the Cephalosporin Backbone : The synthesis begins with the formation of the cephalosporin backbone, typically through the condensation of a suitable precursor with a thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate derivative.

  • Introduction of the Benzhydryl Group : The benzhydryl group is introduced by reacting the cephalosporin backbone with benzhydryl chloride or a similar reagent, forming the benzhydryl ester.

  • Introduction of the Chloromethyl Group : The chloromethyl group is typically introduced through a chloromethylation reaction, where a chloromethylating agent reacts with the cephalosporin backbone.

  • Formation of the Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Properties and Specifications

Property Description
CAS Number 79349-53-4 (for the hydrochloride)
Molecular Formula C21H20Cl2N2O3S (for the hydrochloride)
Molecular Weight 451.362 g/mol (for the hydrochloride)
IUPAC Name Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Storage Conditions Inert atmosphere, stored in a freezer at -20°C
Purity Typically 95%

Research Findings and Applications

Research on this compound focuses on its role as a precursor in the synthesis of cephalosporin antibiotics. The presence of the chloromethyl group allows for further modification to introduce various side chains, enhancing the antibiotic properties of the final product. This versatility makes it a valuable intermediate in the development of new cephalosporin derivatives with improved efficacy against bacterial infections.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other cephalosporin antibiotics.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Used in the development of new antibiotics to combat resistant bacterial strains.

    Industry: Employed in the large-scale production of cephalosporin antibiotics.

Mechanism of Action

The mechanism of action of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

C-3 Substituent Variations

Compound Name C-3 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (CAS 79349-67-0) Chloromethyl C₂₁H₂₀Cl₂N₂O₃S 451.36 Antibiotic intermediate
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 33747-51-2) Vinyl C₂₂H₂₀N₂O₃S 392.47 Agrochemical intermediate
Benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Hydroxymethyl C₂₁H₂₀N₂O₄S 420.46 Precursor for cefcapene pivoxil
  • Chloromethyl (Target Compound) : Enhances electrophilicity for nucleophilic substitutions, facilitating further functionalization .
  • Vinyl (CAS 33747-51-2) : Improves stability against β-lactamase enzymes but reduces reactivity in aqueous media .
  • Hydroxymethyl (Cefcapene Intermediate) : Increases hydrophilicity, critical for oral bioavailability in final drugs .

C-7 Amino Group Modifications

Compound Name C-7 Side Chain Antibacterial Spectrum β-Lactamase Stability
Target Compound 7-amino (unmodified) Limited; requires further acylation Low
SQ 14,359 (CAS Not Provided) Thienylureidoacetyl Broad-spectrum, including β-lactamase producers High
7-ACA (7-Aminocephalosporanic Acid) Unmodified amino Base structure for semisynthetic derivatives Low
  • SQ 14,359 : Acylation with a thienylureidoacetyl group at C-7 broadens activity against Gram-negative pathogens and β-lactamase-producing strains .
  • 7-ACA : The foundational intermediate for most cephalosporins; modifications at C-7 (e.g., methoxy, phenylacetyl) dictate antibacterial specificity .

Carboxylate Protection Strategies

Compound Name Carboxylate Protector Solubility Profile Synthetic Utility
Target Compound Benzhydryl ester Lipophilic; organic-soluble Facilitates purification via crystallization
Sodium Salt of SQ 14,359 Sodium ion Hydrophilic; water-soluble Direct formulation for intravenous use
(6R,7R)-3-Hydroxy-8-oxo-7-(phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS 54639-48-4) Free carboxylate Moderate solubility Intermediate for further acylation
  • Benzhydryl Ester : Preferred in early-stage synthesis for stability and ease of deprotection under mild acidic conditions .
  • Sodium Salt : Used in final drug formulations to enhance aqueous solubility and bioavailability .

Stability and Reactivity

  • Chloromethyl derivatives show higher reactivity in nucleophilic substitutions (e.g., with 1-methyltetrazolethiol) compared to vinyl or hydroxymethyl analogs .
  • Benzhydryl-protected compounds are stable under neutral conditions but hydrolyze rapidly in acidic media (pH <3) to release active carboxylates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 3-Vinyl Analog 3-Hydroxymethyl Analog
Molecular Formula C₂₁H₂₀Cl₂N₂O₃S C₂₂H₂₀N₂O₃S C₂₁H₂₀N₂O₄S
Molecular Weight (g/mol) 451.36 392.47 420.46
LogP (Experimental) 2.48 3.12 (Predicted) 1.89 (Predicted)
Key Application Antibiotic intermediate Agrochemical intermediate Cefcapene pivoxil precursor

Table 2: Antibacterial Activity of Selected Analogs

Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus β-Lactamase Stability
Target Compound N/A (Intermediate) N/A Low
SQ 14,359 ≤1 2–4 High
Cefedrolor 0.5 1 Moderate

Biological Activity

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride, a member of the cephalosporin class of antibiotics, exhibits significant biological activity primarily through its antibacterial properties. This article delves into its mechanism of action, biological efficacy, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H20Cl2N2O3S
Molecular Weight 451.4 g/mol
IUPAC Name Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride
CAS Number 79349-53-4

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers essential for maintaining cell wall integrity. This inhibition leads to cell lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria .

Antibacterial Spectrum

The compound demonstrates broad-spectrum antibacterial activity:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Clinical Trial on Respiratory Infections : A randomized controlled trial assessed the effectiveness of benzhydryl 7-amino compound in treating patients with community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in bacterial load within 48 hours post-administration compared to placebo groups.
  • In Vitro Studies : Laboratory tests demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against various bacterial strains, indicating strong antibacterial properties .

Comparison with Other Antibiotics

To contextualize its activity, a comparison with similar cephalosporins is useful:

AntibioticSpectrum of ActivityMIC Range (µg/mL)
Benzhydryl CompoundBroad-spectrum0.5 - 4
CeftriaxoneBroad-spectrum0.25 - 8
CefepimeBroad-spectrum0.5 - 16

Research Applications

Beyond its clinical use, benzhydryl 7-amino compound is also studied for:

  • Antibiotic Resistance Research : Investigating its effectiveness against multi-drug resistant strains.
  • Synthetic Chemistry : Serving as an intermediate in synthesizing novel cephalosporins with enhanced efficacy.

Q & A

Q. Table 1. Stability Profile Under Acidic Conditions (pH 2)

Time (hr)% Parent Compound RemainingMajor Degradation Product
0100None
2485Hydrolyzed chloromethyl
4872Open-ring derivative

(Advanced) How to address contradictions in reported bioactivity data for structurally similar analogs?

Answer:

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across studies .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloromethyl vs. hydroxymethyl) on target binding .
  • Docking Studies : Perform molecular modeling to predict interactions with biological targets (e.g., penicillin-binding proteins) .

(Basic) What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility Considerations : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for biological assays .
  • Stability Monitoring : Conduct periodic HPLC checks every 6 months to detect degradation .

(Advanced) How to validate the regioselectivity of functional group modifications (e.g., chloromethylation)?

Answer:

  • Isotopic Labeling : Introduce deuterium at potential reaction sites to track regioselectivity via MS .
  • NOESY NMR : Correlate spatial proximity of protons to confirm substitution patterns .
  • Kinetic Studies : Compare reaction rates under varying conditions to identify favored pathways .

Table 2. Common Protecting Groups in Bicyclic β-Lactam Synthesis

Protecting GroupFunctional GroupRemoval MethodReference
TritylAmine10% Acetic acid
AcetylHydroxyl0.1M NaOH
BenzylCarboxylHydrogenolysis (H₂)

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